Cas no 17046-22-9 (Butyl isocyanatoacetate)

Butyl isocyanatoacetate is a versatile chemical compound characterized by its reactive isocyanate and ester functional groups. This bifunctional nature enables its use as a key intermediate in organic synthesis, particularly in the production of urethane and urea derivatives. Its liquid state at room temperature and moderate reactivity make it suitable for controlled reactions in polymer chemistry and specialty coatings. The butyl ester group enhances solubility in organic solvents, facilitating handling and formulation. Proper storage under anhydrous conditions is essential to maintain stability. Applications include adhesives, sealants, and crosslinking agents, where its dual functionality contributes to improved material properties such as adhesion and durability.
Butyl isocyanatoacetate structure
Butyl isocyanatoacetate structure
Product Name:Butyl isocyanatoacetate
CAS No:17046-22-9
MF:C7H11NO3
MW:157.167142152786
MDL:MFCD00041743
CID:87783
PubChem ID:87571712
Update Time:2025-10-13

Butyl isocyanatoacetate Chemical and Physical Properties

Names and Identifiers

    • butyl isocyanatoacetate
    • Butyl N-(oxomethylene)glycinate
    • butyl 2-isocyanatoacetate
    • Isocyanatoacetic Acid Butyl Ester
    • Aceticacid, isocyanato-, butyl ester (7CI,8CI,9CI)
    • (Butoxycarbonyl)methylisocyanate
    • NSC 518681
    • n-Butyl isocanatoacetate
    • N-BUTYL ISOCYANATOACETATE
    • isocyanato-aceticacibutylester
    • Butoxycarbonylmethyl isocyanate
    • 2-Isocyanatoacetic acid butyl ester
    • Butyl isocyanatoacetate,98%
    • n-Butyl isocyanatoacetate 98%
    • Acetic acid, isocyanato-, butyl ester
    • Acetic acid, 2-isocyanato-, butyl ester
    • isocyanatoacetic acid n-butyl ester
    • CVM3W9Q955
    • Butyl=isocyanatoacetate
    • Butyl isocyanatoacetate, 98%
    • butyl N-(oxomethylidene)
    • I0358
    • EINECS 241-114-2
    • UNII-CVM3W9Q955
    • 17046-22-9
    • SCHEMBL1493035
    • NSC518681
    • J-010625
    • AKOS005171742
    • (BUTOXYCARBONYL)METHYL ISOCYANATE
    • GEO-03693
    • NSC-518681
    • MFCD00041743
    • NS00025586
    • BS-44097
    • FT-0627392
    • RMZSOGJUEUFCBK-UHFFFAOYSA-N
    • D91130
    • BB 0261796
    • Acetic acid,2-isocyanato-,butyl ester
    • DTXSID1066152
    • STK504631
    • butyl N-(oxomethylidene)glycinate
    • Butyl isocyanatoacetate
    • MDL: MFCD00041743
    • Inchi: 1S/C7H11NO3/c1-2-3-4-11-7(10)5-8-6-9/h2-5H2,1H3
    • InChI Key: RMZSOGJUEUFCBK-UHFFFAOYSA-N
    • SMILES: O(C(CN=C=O)=O)CCCC

Computed Properties

  • Exact Mass: 157.07400
  • Monoisotopic Mass: 157.073893
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 6
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.7
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3

Experimental Properties

  • Color/Form: liquid state
  • Density: 1.06 g/mL at 25 °C(lit.)
  • Boiling Point: 79°C/6mmHg(lit.)
  • Flash Point: Fahrenheit: 210.2 ° f
    Celsius: 99 ° c
  • Refractive Index: n20/D 1.43(lit.)
  • PSA: 55.73000
  • LogP: 0.66550
  • Sensitiveness: Moisture Sensitive
  • Solubility: Uncertain

Butyl isocyanatoacetate Security Information

Butyl isocyanatoacetate Customs Data

  • HS CODE:2929109000
  • Customs Data:

    China Customs Code:

    2929109000

    Overview:

    2929109000. Other isocyanates. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2929109000. other isocyanates. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Butyl isocyanatoacetate Related Literature

Additional information on Butyl isocyanatoacetate

Butyl isocyanatoacetate: A Versatile Intermediate in Modern Chemical Synthesis

Butyl isocyanatoacetate, with the chemical formula C₇H₉NO₂ and a CAS number of 17046-22-9, is a significant compound in the realm of organic synthesis and pharmaceutical development. This acyl isocyanate derivative has garnered considerable attention due to its versatile reactivity and its role as a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, comprising an isocyanate functional group attached to an acetate moiety, make it a valuable tool for chemists exploring novel synthetic pathways.

The compound's molecular structure, characterized by a highly reactive isocyanate group, enables it to participate in a wide range of chemical transformations. These include nucleophilic addition reactions, cycloadditions, and condensation reactions, which are pivotal in constructing complex molecular architectures. The butyl substituent on the acetate group not only influences the compound's solubility and reactivity but also contributes to its stability under various reaction conditions.

In recent years, Butyl isocyanatoacetate has found applications in the development of novel pharmaceuticals and agrochemicals. Its ability to undergo facile reactions with amines and alcohols makes it an excellent precursor for synthesizing urea derivatives and carbamates, which are prevalent in many drug molecules. For instance, researchers have leveraged this compound to develop new antiviral agents and anti-inflammatory drugs by incorporating its structural motif into larger pharmacophores.

One of the most compelling aspects of Butyl isocyanatoacetate is its role in polymer chemistry. The isocyanate group can undergo polymerization reactions with diamines or other polyfunctional compounds to form polyurethanes. These polymers exhibit a broad spectrum of properties, including elasticity, thermal stability, and biodegradability, making them suitable for applications in coatings, adhesives, and biomedical materials. Recent studies have highlighted its potential in developing sustainable polyurethane materials that align with green chemistry principles.

The compound's reactivity also extends to its utility in synthesizing heterocyclic compounds. By participating in cycloaddition reactions with various cyclic nucleophiles, Butyl isocyanatoacetate can be transformed into complex nitrogen-containing heterocycles. These heterocycles are of immense interest in medicinal chemistry due to their biological activity. For example, derivatives of this compound have been investigated for their antimicrobial and anticancer properties.

Advances in computational chemistry have further enhanced the understanding of Butyl isocyanatoacetate's reactivity. Molecular modeling studies have provided insights into the transition states of its key reactions, enabling chemists to design more efficient synthetic routes. Additionally, spectroscopic techniques such as NMR and mass spectrometry have been instrumental in characterizing the intermediates and products formed during its transformations.

The pharmaceutical industry has also benefited from the use of Butyl isocyanatoacetate in drug discovery programs. Its incorporation into lead structures has led to the identification of novel compounds with improved pharmacokinetic profiles. Furthermore, its role as a crosslinking agent in prodrug formulations has been explored, offering a strategy to enhance drug delivery systems.

In conclusion, Butyl isocyanatoacetate (CAS no. 17046-22-9) stands as a cornerstone intermediate in modern chemical synthesis. Its unique structural features and reactivity make it indispensable for constructing complex organic molecules across various domains, including pharmaceuticals and materials science. As research continues to uncover new applications for this versatile compound, its significance in advancing chemical innovation is undeniable.

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